molecular formula C20H22ClNO4S B2387418 (1-(4-Chlorophenyl)cyclopentyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797886-60-2

(1-(4-Chlorophenyl)cyclopentyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2387418
CAS No.: 1797886-60-2
M. Wt: 407.91
InChI Key: ZEWUKBPFJOUIDS-UHFFFAOYSA-N
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Description

(1-(4-Chlorophenyl)cyclopentyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a synthetic compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted protein degradation strategies. Its molecular architecture, which integrates a chlorophenyl moiety with a furan-sulfonyl azetidine group, suggests potential as a core component for constructing proteolysis-targeting chimeras (PROTACs) . This research value is derived from analogous compounds where similar structural features, such as chlorophenyl groups and heterocyclic systems, are utilized to create small molecules capable of recruiting E3 ubiquitin ligases . The structural design of this molecule, featuring a sulfonyl group attached to an azetidine ring, further indicates potential investigational use as a serine protease inhibitor . Such inhibitors are pivotal for probing complex biological processes including coagulation, inflammation, and cellular apoptosis. Researchers are employing this compound in foundational studies to elucidate novel therapeutic pathways and to expand the toolkit for interrogating cellular signaling mechanisms, positioning it as a valuable asset for exploratory biology and hit-to-lead optimization campaigns.

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4S/c21-16-7-5-15(6-8-16)20(9-1-2-10-20)19(23)22-12-18(13-22)27(24,25)14-17-4-3-11-26-17/h3-8,11,18H,1-2,9-10,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWUKBPFJOUIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(4-Chlorophenyl)cyclopentyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone exhibits a range of biological activities that have been the focus of recent research. This article synthesizes findings from various studies to provide a comprehensive understanding of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C18H20ClN3O3S
  • Molecular Weight : 385.89 g/mol
  • IUPAC Name : this compound
PropertyValue
Molecular FormulaC18H20ClN3O3S
Molecular Weight385.89 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has indicated that compounds with similar structures often possess significant antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The sulfonamide moiety in our compound could suggest potential antibacterial action.

Enzyme Inhibition

The compound's structure suggests it may act as an enzyme inhibitor. For example, sulfonamide derivatives have been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are critical in various physiological processes .

Anticancer Potential

Preliminary studies have explored the anticancer potential of similar azetidine-based compounds. These compounds have demonstrated cytotoxic effects against several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Given the presence of the furan and azetidine moieties, there is potential for neuroprotective activity. Compounds with similar structures have been investigated for their ability to mitigate oxidative stress and neuronal cell death, particularly in models of neurodegenerative diseases .

Apoptosis Induction

The induction of apoptosis appears to be a common mechanism for many biologically active compounds. Studies have indicated that compounds similar to our target can activate caspase pathways leading to programmed cell death in cancer cells .

Interaction with Biological Targets

Molecular docking studies have shown that the compound may interact with specific amino acid residues in target proteins, influencing their activity. For instance, binding affinity studies suggest strong interactions with enzymes involved in metabolic pathways, which could explain its biological effects .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of sulfonamide derivatives found that certain compounds exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis. The study highlighted the importance of the sulfonamide group in enhancing antibacterial properties .

Study 2: Enzyme Inhibition Profile

Another investigation focused on enzyme inhibition revealed that related compounds significantly inhibited urease activity, suggesting potential applications in treating conditions like urinary tract infections where urease-producing bacteria are involved .

Study 3: Neuroprotective Properties

Research into neuroprotective effects demonstrated that compounds with furan and azetidine structures could reduce neuronal damage in models of oxidative stress, indicating a promising avenue for treatment strategies in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the lack of direct data on the compound in the provided evidence, comparisons are extrapolated from general principles of structural analogs and related research trends:

Substituent-Driven Bioactivity

  • Chlorophenyl Derivatives : Compounds with 4-chlorophenyl groups (e.g., chlorfenapyr) often exhibit pesticidal activity by disrupting mitochondrial function. The chlorine atom enhances lipophilicity, improving membrane penetration .
  • Sulfonyl-Containing Analogues : Sulfonyl groups (e.g., in sulfoxaflor) are associated with insecticidal properties by targeting nicotinic acetylcholine receptors. The furan-2-ylmethyl sulfonyl group in the target compound may offer unique steric or electronic interactions compared to aliphatic sulfonyl derivatives .

Azetidine vs. Piperidine Rings

Azetidine’s smaller ring size (4-membered vs. For example, azetidine-containing drugs like cimetidine show faster target engagement than piperidine analogs .

Furan Modifications

Furan rings (e.g., in furanocoumarins) are linked to phototoxic effects in insects. The furan-2-ylmethyl group in the target compound might synergize with the sulfonyl moiety to enhance bioactivity, though empirical data are unavailable .

Hypothetical Data Table (Based on Structural Analogues)

Property/Activity Target Compound Chlorfenapyr Sulfoxaflor
Molecular Weight ~450 g/mol (estimated) 408 g/mol 372 g/mol
Key Functional Groups 4-Chlorophenyl, sulfonyl, furan 4-Chlorophenyl Sulfoximine
Proposed Mechanism Mitochondrial disruption (hypoth.) Proton gradient uncoupler nAChR agonist
Lipophilicity (LogP) ~3.5 (predicted) 4.9 1.8

Q & A

Q. What synthetic strategies are recommended for achieving high purity in this compound?

Synthesis involves multi-step reactions, including:

  • Azetidine ring formation : Cyclization of β-amino alcohols or nucleophilic substitution reactions (e.g., using epichlorohydrin derivatives) .
  • Sulfonyl group introduction : Oxidation of thioether intermediates using Oxone or meta-chloroperbenzoic acid (mCPBA) under controlled pH (6–8) and low temperature (0–5°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic methods are essential for structural confirmation?

Key techniques include:

  • NMR spectroscopy :
  • 1H NMR: Peaks at δ 3.5–4.2 ppm for azetidine protons and δ 7.2–7.8 ppm for aromatic protons.
  • 13C NMR: Sulfonyl carbon at δ 55–60 ppm, carbonyl at δ 195–205 ppm .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of furan-2-ylmethyl sulfonyl group) .
    • IR spectroscopy : Sulfonyl S=O stretch at 1150–1300 cm⁻¹ and carbonyl C=O at 1650–1750 cm⁻¹ .

Q. What in vitro assays are appropriate for initial bioactivity evaluation?

  • Enzyme inhibition : Kinase assays (e.g., EGFR, JAK2) with IC50 determination via fluorescence polarization .
  • Antimicrobial activity : Broth microdilution (MIC values against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies optimize pharmacological profiles?

  • Computational docking : Use AutoDock Vina to predict binding affinities to targets (e.g., cyclooxygenase-2) by modifying substituents:
Substituent ModificationImpact on Activity
Replacement of furan with thiophene↑ Hydrophobicity, ↓ solubility
Chlorophenyl → FluorophenylAlters π-π stacking interactions
  • Synthetic analogs : Compare bioactivity of sulfonyl vs. sulfonamide derivatives to assess hydrogen-bonding effects .

Q. How to resolve contradictions in biological activity data?

  • Purity analysis : Use HPLC (≥98% purity threshold) to exclude impurities affecting assay results .
  • Assay standardization : Control variables (e.g., serum concentration in cell culture, incubation time) across labs .
  • Stereochemical confirmation : X-ray crystallography to verify absolute configuration if chirality impacts activity .

Q. How to design interaction studies with biological targets?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD) to immobilized proteins .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Molecular dynamics simulations : Analyze stability of ligand-protein complexes (e.g., using GROMACS) over 100-ns trajectories .

Q. What role does the sulfonyl group play in reactivity and bioactivity?

  • Chemical stability : Susceptible to nucleophilic attack at sulfur; assess via hydrolysis studies (pH 1–14, 37°C) .
  • Biological interactions : Hydrogen bonding with Thr830 in kinase ATP-binding pockets (confirmed by mutagenesis studies) .

Q. How to assess metabolic stability using in vitro models?

  • Liver microsome assays : Incubate with NADPH (1 mM, 37°C) and monitor parent compound depletion via LC-MS/MS .
  • Metabolite identification : Use Q-TOF MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

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